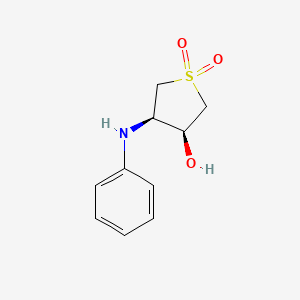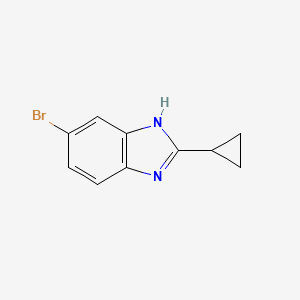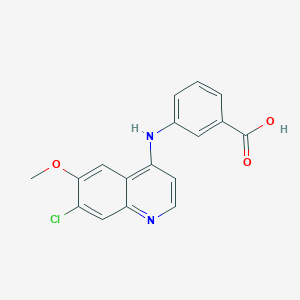
Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide is a heterocyclic compound that contains sulfur and oxygen atoms within its ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in organic chemistry. The addition of an octyloxy group and the presence of two oxygen atoms in the dioxide form make this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method includes the use of hydrogen peroxide and trifluoroacetic acid to oxidize thiophene to its dioxide form . Other oxidizing agents such as dimethyldioxirane and meta-chloroperoxybenzoic acid can also be used to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide form back to the parent thiophene compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, trifluoroacetic acid, dimethyldioxirane, meta-chloroperoxybenzoic acid.
Reduction: Hydrogenation using transition metal catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent thiophene compound.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials, including photoelectric materials and sensors.
Mechanism of Action
The mechanism of action of thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity. The presence of the octyloxy group and the dioxide form can enhance its binding affinity to specific targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: A simpler analog without the octyloxy group.
Thiophene, tetrahydro-3-(methoxy)-, 1,1-dioxide: Similar structure with a methoxy group instead of an octyloxy group.
Thiophene, tetrahydro-3-(ethoxy)-, 1,1-dioxide: Similar structure with an ethoxy group instead of an octyloxy group.
Uniqueness
Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide is unique due to the presence of the octyloxy group, which can significantly influence its chemical and biological properties. This modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
27888-90-0 |
|---|---|
Molecular Formula |
C12H24O3S |
Molecular Weight |
248.38 g/mol |
IUPAC Name |
3-octoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C12H24O3S/c1-2-3-4-5-6-7-9-15-12-8-10-16(13,14)11-12/h12H,2-11H2,1H3 |
InChI Key |
NZIVGIKQNDZMII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B12122052.png)
![9-(4-chlorophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122058.png)
![Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]-](/img/structure/B12122061.png)

![Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate](/img/structure/B12122073.png)
![6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122081.png)

![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12122103.png)
![2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12122109.png)
![Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122110.png)


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)
![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)
